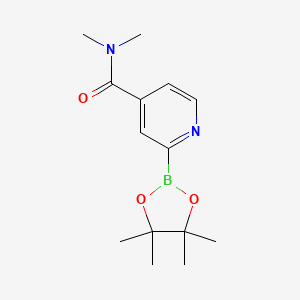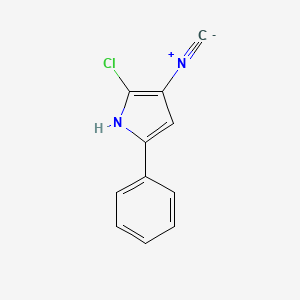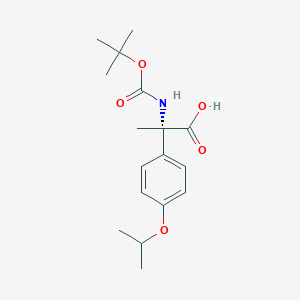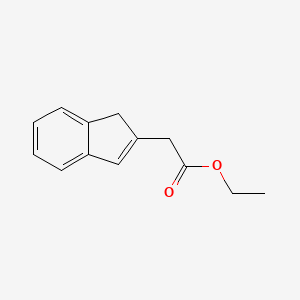![molecular formula C16H30NO6P B14040217 3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-](/img/structure/B14040217.png)
3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)- is a complex organic compound with the molecular formula C16H32NO6P and a molecular weight of 365.4 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Métodos De Preparación
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers use it to study biochemical pathways and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparación Con Compuestos Similares
Similar compounds to 3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)- include:
- 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, 1,1-dimethylethyl ester, (4R)-
- 3-Oxazolidinecarboxylic acid, 4-ethenyl-2,2,4-trimethyl-, 1,1-dimethylethyl ester, (4R)- These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 3-Oxazolidinecarboxylic acid, 4-[2-(diethoxyphosphinyl)ethenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, (4R)- lies in its specific diethoxyphosphinyl group, which imparts distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C16H30NO6P |
|---|---|
Peso molecular |
363.39 g/mol |
Nombre IUPAC |
tert-butyl (4R)-4-[(E)-2-diethoxyphosphorylethenyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C16H30NO6P/c1-8-21-24(19,22-9-2)11-10-13-12-20-16(6,7)17(13)14(18)23-15(3,4)5/h10-11,13H,8-9,12H2,1-7H3/b11-10+/t13-/m1/s1 |
Clave InChI |
BZQGFBWFTYUOHN-OCHBPSSRSA-N |
SMILES isomérico |
CCOP(=O)(/C=C/[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C)OCC |
SMILES canónico |
CCOP(=O)(C=CC1COC(N1C(=O)OC(C)(C)C)(C)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















